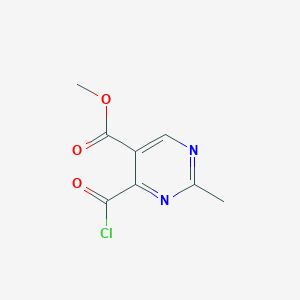
Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate typically involves the chlorination of a precursor compound. One common method is the reaction of 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylic acid with methanol in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help in scaling up the production while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chlorocarbonyl group can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Hydrolysis: Formation of 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-(hydroxymethyl)-2-methylpyrimidine-5-carboxylate.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate is used as a building block in the synthesis of more complex pyrimidine derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It helps in understanding the binding mechanisms and the effects of structural modifications on biological activity.
Medicine: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties, making this compound valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a useful intermediate in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl 4-(chlorocarbonyl)benzoate: Similar in structure but with a benzene ring instead of a pyrimidine ring.
4-(Chlorocarbonyl)-2-methylpyrimidine-5-carboxylic acid: The carboxylic acid form of the compound.
Methyl 4-(hydroxymethyl)-2-methylpyrimidine-5-carboxylate: The reduced form of the compound.
Uniqueness: Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate is unique due to the presence of both the chlorocarbonyl and ester functional groups on the pyrimidine ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Número CAS |
241470-00-8 |
|---|---|
Fórmula molecular |
C8H7ClN2O3 |
Peso molecular |
214.60 g/mol |
Nombre IUPAC |
methyl 4-carbonochloridoyl-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H7ClN2O3/c1-4-10-3-5(8(13)14-2)6(11-4)7(9)12/h3H,1-2H3 |
Clave InChI |
FIFGZNVHOZUHJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)C(=O)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


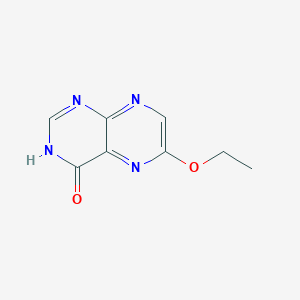

![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
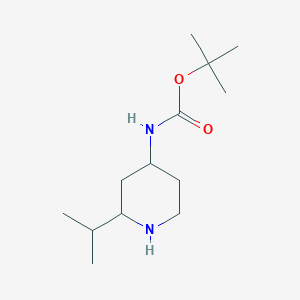
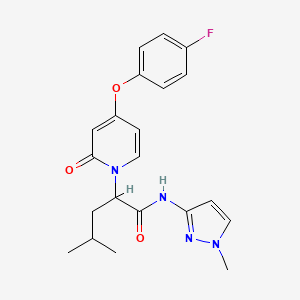
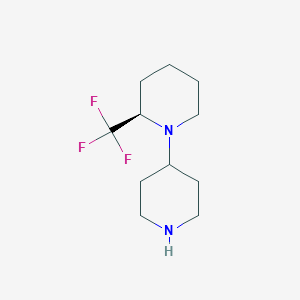
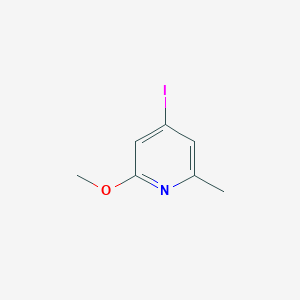
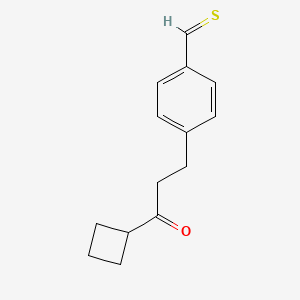

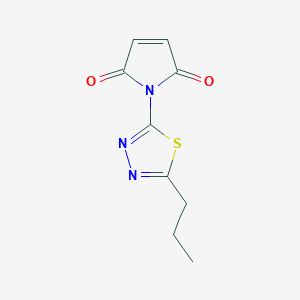
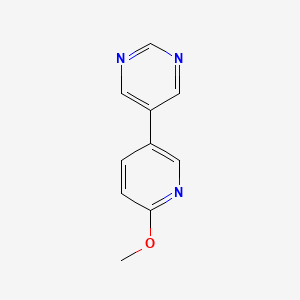
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
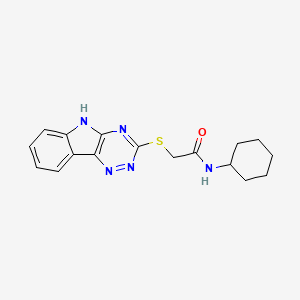
![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
